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Compound of Interest

Compound Name: H-N-Me-DL-Ala-OH

Cat. No.: B2556657 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

N-Methyl-DL-alanine is a non-proteinogenic amino acid that serves as a critical building block

in the design and synthesis of peptidomimetics. Its incorporation into peptide backbones offers

a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic

agents, such as poor metabolic stability and low membrane permeability. These application

notes provide a comprehensive overview of the utility of N-Methyl-DL-alanine, including

detailed experimental protocols and comparative data to guide researchers in the development

of next-generation peptide-based drugs.

Physicochemical Properties of N-Methyl-DL-alanine
A thorough understanding of the physicochemical properties of N-Methyl-DL-alanine is

fundamental for its effective application in peptidomimetic design.
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Property Value

CAS Number 600-21-5

Molecular Formula C₄H₉NO₂

Molecular Weight 103.12 g/mol

Appearance White to off-white powder

Melting Point 295 - 299 °C

Solubility Soluble in water

Advantages of Incorporating N-Methyl-DL-alanine
into Peptidomimetics
The strategic incorporation of an N-methyl group on the alanine residue profoundly alters the

physicochemical and biological properties of a peptide. This modification is a key tool in

medicinal chemistry to enhance the drug-like characteristics of peptide therapeutics.[1]

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the

increased resistance to enzymatic degradation.[1][2] Proteases recognize and cleave peptide

bonds through interactions with the amide protons. The substitution of the amide proton with a

methyl group in N-Methyl-DL-alanine disrupts this recognition by creating steric hindrance and

removing a key hydrogen bond donor, thereby shielding the peptide backbone from proteolytic

enzymes and significantly increasing its in vivo half-life.[1]

Improved Membrane Permeability: N-methylation can enhance the ability of a peptide to cross

biological membranes. By removing a hydrogen bond donor, the overall polarity of the peptide

is reduced, leading to increased lipophilicity. This alteration in physicochemical properties can

improve passive diffusion across cell membranes, a critical factor for targeting intracellular

proteins.[3][4]

Conformational Control and Receptor Binding: The introduction of a methyl group on the amide

nitrogen restricts the conformational flexibility of the peptide backbone.[4] This can lock the

peptide into a bioactive conformation, potentially leading to enhanced binding affinity and
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selectivity for its target receptor.[1] However, the effect on receptor binding is highly dependent

on the specific position of N-methylation within the peptide sequence.[1]

Quantitative Comparison of N-Methylated vs. Non-
Methylated Peptides
The following tables summarize quantitative data from various studies, illustrating the impact of

N-methylation on key pharmacological properties of peptides.

Table 1: Proteolytic Stability

Peptide Modification Protease Half-Life (t½)
Fold Increase
in Stability

Model Peptide Unmodified Trypsin 2.5 min -

Model Peptide N-Me-Lys Trypsin 30 min 12

Model Peptide N-Me-Leu Trypsin > 24 h > 576

Model Peptide N-Me-Tyr Trypsin > 24 h > 576

Model Peptide N-Me-Asp Trypsin 180 min 72

Data adapted from a study on N-methyl scanning mutagenesis.[5]

Table 2: Membrane Permeability (PAMPA Assay)

Peptide Modification Permeability (% T)

Cyclic Peptide 1 Non-methylated ~6%

Cyclic Peptide 15 N-methylated 17%

Cyclic Peptide 3 Non-methylated ~2%

Cyclic Peptide 3 N-methylated ~55%

Cyclic Peptide 4 Non-methylated ~5%

Cyclic Peptide 4 N-methylated ~50%
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% T represents the percentage of the analyte that crossed the artificial membrane after 16

hours.[6][7]

Table 3: Receptor Binding Affinity (Somatostatin Analogs)

Analog
N-Methylation
Position

Receptor Subtype
Binding Affinity
(IC₅₀, nM)

DPhe Series None sst5 >1000

DPhe Series DTrp(8) sst5 0.05

Tyr Series None sst3 >1000

Tyr Series Tyr(5) sst3 0.8

Tyr Series Cys(6) sst3 1.2

Data from a systematic N-methyl scan of somatostatin octapeptide agonists.[8]

Table 4: Receptor Binding Affinity (Enkephalin Analogs)

Analog Modification
μ-Opioid Receptor
(Kᵢ, nM)

δ-Opioid Receptor
(Kᵢ, nM)

Parent Peptide Non-methylated 1.5 0.8

Analog 1 Phe(NMe) 2.1 3.5

Analog 5 Phe(NMe), Cys(NMe) 4.2 15.6

Data from a study on N-methylated cyclic enkephalin analogs.[9]

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of

peptidomimetics containing N-Methyl-DL-alanine.
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Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an
N-Methylated Peptide
This protocol outlines the manual synthesis of a peptide containing an N-methylated residue

using Fmoc/tBu chemistry.

Materials:

Rink Amide ChemMatrix resin

Fmoc-protected amino acids

Fmoc-N-Methyl-DL-alanine

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Piperidine solution (20% in DMF)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling (Standard):
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Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

Add the activation solution to the resin and shake for 2-4 hours at room temperature.

Wash the resin with DMF and DCM. Confirm coupling completion using a Kaiser test.

N-Methyl-DL-alanine Coupling:

Due to steric hindrance, the coupling of N-methylated amino acids is more challenging.[10]

The use of a more potent coupling reagent like HATU is recommended for difficult

couplings.

Dissolve Fmoc-N-Methyl-DL-alanine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.)

and pre-activate for 5 minutes.

Add the activated N-methylated amino acid solution to the resin and shake for 4-6 hours,

or overnight if necessary.

Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine.

Alternative tests like the isatin test or chloranil test should be used.

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash

the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove

side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether,

centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of N-methylated peptides in the

presence of a protease.

Materials:
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Synthesized peptide (N-methylated and non-methylated control)

Protease solution (e.g., Trypsin, Chymotrypsin) in appropriate buffer

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

Quenching solution (e.g., 10% TFA)

RP-HPLC system

Procedure:

Peptide Incubation:

Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio

(e.g., 1:100 w/w).

Incubate the mixture at 37°C.

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw

an aliquot of the reaction mixture.

Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a

tube containing the quenching solution.

HPLC Analysis:

Analyze the samples by RP-HPLC.

Monitor the decrease in the peak area of the intact peptide over time.

Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the

half-life (t½) of the peptide under the assay conditions.

Protocol 3: Parallel Artificial Membrane Permeability
Assay (PAMPA)
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This assay provides a high-throughput method to evaluate the passive permeability of peptides

across an artificial membrane.

Materials:

PAMPA plate system (donor and acceptor plates)

Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

Phosphate buffer saline (PBS), pH 7.4

Peptide stock solutions

Plate reader

Procedure:

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution

and allow the solvent to evaporate.

Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

Donor Plate Preparation: Add the peptide solutions (dissolved in PBS) to the wells of the

donor plate.

Incubation: Carefully place the donor plate on top of the acceptor plate, creating a

"sandwich". Incubate the plate assembly at room temperature for a specified period (e.g., 4-

16 hours) with gentle shaking.

Sample Analysis: After incubation, carefully separate the plates. Determine the concentration

of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g.,

UV-Vis spectroscopy, LC-MS).

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the

following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
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Where:

Vd = Volume of donor well

Va = Volume of acceptor well

A = Area of the membrane

t = Incubation time

[C]a = Concentration in the acceptor well

[C]eq = Equilibrium concentration

Signaling Pathways and Experimental Workflows
The incorporation of N-Methyl-DL-alanine can significantly impact the interaction of

peptidomimetics with their biological targets, thereby modulating specific signaling pathways.

Somatostatin Receptor Signaling Pathway
N-methylated somatostatin analogs can exhibit altered binding affinities and selectivities for

different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors

(GPCRs). Activation of SSTRs typically leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cAMP levels. This, in turn, affects downstream signaling cascades

involved in hormone secretion and cell proliferation.[11][12][13]
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Caption: N-Methylated somatostatin analog signaling pathway.
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Opioid Receptor Signaling Pathway
N-methylated enkephalin and endomorphin analogs are designed to target opioid receptors (μ,

δ, κ), which are also GPCRs. Activation of these receptors, particularly the μ-opioid receptor

(MOR), leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This

results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release,

ultimately leading to analgesia.[14]
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Caption: N-Methylated opioid analog signaling pathway leading to analgesia.

Experimental Workflow for Peptidomimetic Development
The development of peptidomimetics incorporating N-Methyl-DL-alanine follows a logical

workflow from initial design to biological evaluation.
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Caption: Workflow for the development and evaluation of N-methylated peptidomimetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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